1-Chloroeicosane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

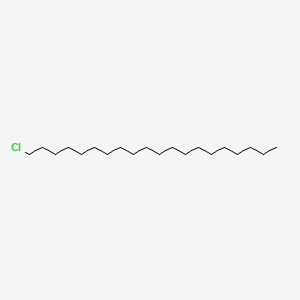

Structure

2D Structure

Propriétés

IUPAC Name |

1-chloroicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGNVSCTEXUEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195042 | |

| Record name | Chloroicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42217-02-7 | |

| Record name | 1-Chloroeicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42217-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042217027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS6HS8YEK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Chloroeicosane chemical and physical properties

An In-depth Technical Guide to 1-Chloroeicosane: Properties, Synthesis, and Applications

Introduction

This compound (C₂₀H₄₁Cl) is a long-chain saturated alkyl halide. As a member of the chloroalkane family, its chemical behavior is characterized by the presence of a terminal chlorine atom, which imparts a degree of polarity and reactivity to the otherwise nonpolar twenty-carbon alkyl chain. This bifunctional nature—a reactive site coupled with a significant hydrophobic tail—makes this compound and similar long-chain haloalkanes valuable intermediates in organic synthesis. For researchers in materials science and drug development, such molecules serve as essential building blocks for constructing complex structures where lipophilicity, molecular self-assembly, and controlled functionalization are critical design parameters. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its spectroscopic signature, a validated synthetic pathway, and its potential applications for scientific professionals.

Chemical Identity and Structure

This compound is unequivocally identified by its unique chemical descriptors. These identifiers are crucial for database searches, regulatory compliance, and accurate procurement.

-

Chemical Structure:

Physicochemical Properties

The physical properties of this compound are dominated by its long, nonpolar alkyl chain, resulting in a waxy, solid compound with low solubility in polar solvents. The data presented below combines experimentally derived values with well-regarded computational predictions where experimental data is unavailable.

| Property | Value | Unit | Source / Comments |

| Physical Form | Solid | - | |

| Melting Point (Tfus) | 345.08 (38.08 °C) | K | [7] (Joback Method Prediction) |

| Boiling Point (Tb) | 694.43 (421.43 °C) | K | [7] (Joback Method Prediction) |

| Enthalpy of Vaporization (ΔvapH°) | 78.30 | kJ/mol | [7][8] (at 582.5 K) |

| Solubility in Water | Log10WS: -8.35 | mol/L | [7][9] (Crippen Method Prediction) |

| Octanol/Water Partition Coefficient (logP) | 8.267 | - | [7][9] (Crippen Method Prediction) |

| Purity | Typically ≥96-98% | % | [5] (As supplied commercially) |

Spectroscopic Profile: The Signature of this compound

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. The key spectral features for this compound are outlined below.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion (M⁺): The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: m/z 316 and m/z 318.[10]

-

Fragmentation Pattern: A characteristic fragmentation pattern for long-chain alkyl halides involves the loss of HCl (m/z 36.5) and successive losses of alkyl fragments. The spectrum is typically dominated by a series of hydrocarbon cluster ions separated by 14 amu (CH₂).[10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the long alkyl chain.[2][4]

-

C-H Bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

-

C-Cl Stretching: A moderate to strong absorption in the 650-750 cm⁻¹ region, indicative of the C-Cl bond stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

-

¹H NMR:

-

δ ~3.5 ppm: A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (-CH₂-Cl). The triplet splitting pattern arises from coupling to the adjacent CH₂ group.[2]

-

δ ~1.2-1.8 ppm: A large, complex multiplet representing the protons of the numerous methylene groups in the long alkyl chain.[2]

-

δ ~0.9 ppm: A triplet corresponding to the three protons of the terminal methyl group (-CH₃).

-

-

¹³C NMR:

-

δ ~45 ppm: A signal for the carbon atom directly bonded to chlorine (-CH₂-Cl).

-

δ ~14-35 ppm: A series of signals corresponding to the carbons of the long alkyl chain.[2]

-

δ ~14 ppm: A distinct signal for the terminal methyl carbon.

-

Reactivity and Synthesis

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution (Sₙ2) at the terminal carbon.[11] The chlorine atom is a competent leaving group, allowing for its displacement by a wide range of nucleophiles. This reaction is the cornerstone of its utility as a synthetic intermediate, enabling the introduction of the 20-carbon hydrophobic tail onto other molecules.[11]

Common transformations include:

-

Synthesis of Ethers: Reaction with alkoxides (RO⁻) via the Williamson ether synthesis.

-

Synthesis of Amines: Reaction with ammonia or primary/secondary amines.

-

Synthesis of Thioethers: Reaction with thiolates (RS⁻).

-

Synthesis of Esters: Reaction with carboxylate salts (RCOO⁻).

Experimental Protocol: Synthesis from 1-Eicosanol

A reliable and common method for preparing this compound is the chlorination of the corresponding primary alcohol, 1-eicosanol, using thionyl chloride (SOCl₂). This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture, simplifying purification.[11]

Materials and Reagents:

-

1-Eicosanol (C₂₀H₄₂O)

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base to neutralize HCl)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Step-by-Step Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Dissolve 1-eicosanol in a minimal amount of anhydrous solvent (e.g., diethyl ether) in the flask.

-

Reagent Addition: Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution via the dropping funnel. The reaction can be exothermic, so cooling the flask in an ice bath during addition is recommended. A small amount of pyridine can be added to catalyze the reaction and scavenge the HCl produced.

-

Reaction: After the addition is complete, gently heat the mixture to reflux for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize any remaining thionyl chloride and HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Development

While this compound itself is not an active pharmaceutical ingredient, its structural motifs are highly relevant in medicinal chemistry and drug delivery. The incorporation of chlorine into drug candidates is a well-established strategy to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and membrane permeability.[12][13][14]

-

Synthetic Handle for Lipophilic Moieties: The primary application of this compound is as a precursor for attaching long, hydrophobic alkyl chains.[11] In drug development, increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes or interact with hydrophobic binding pockets in target proteins.

-

Drug Delivery Systems: Long-chain alkyl derivatives are fundamental to the construction of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[11] The eicosanyl chain can serve as a hydrophobic anchor, helping to encapsulate and deliver therapeutic agents.

-

Pro-drug Synthesis: The chloro group can be replaced by a linker attached to a parent drug, forming a pro-drug. The long alkyl chain can aid in formulation or targeting, with the active drug being released upon cleavage of the linker in vivo.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[15][16]

-

GHS Hazard Statements:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15][16]

-

Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[15][16][18]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[18] Keep away from strong oxidizing agents and strong bases.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15][16]

References

- 1. This compound [webbook.nist.gov]

- 2. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemeo.com [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound (CAS 42217-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound [webbook.nist.gov]

- 11. 1-Chlorodocosane | 42217-03-8 | Benchchem [benchchem.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroeicosane

Introduction: The Significance of 1-Chloroeicosane in Advanced Scientific Research

This compound (C₂₀H₄₁Cl) is a long-chain monochlorinated alkane that serves as a pivotal molecule in various fields of advanced research, particularly in drug development and material science. Its unique structure, characterized by a twenty-carbon aliphatic chain and a terminal chlorine atom, imparts specific physicochemical properties that make it a valuable building block and analytical standard. In the pharmaceutical industry, the lipophilic nature of the eicosyl chain combined with the reactive chloro group allows for its use in the synthesis of novel drug delivery systems, such as liposomes and nanoparticles.[1][2] The long alkyl chain can be integrated into lipid bilayers, serving as an anchor for targeting ligands or modifying the pharmacokinetic profile of a therapeutic agent.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing the authoritative experimental methodologies for their determination and discussing the implications of these properties for its application.

Core Molecular and Physical Properties

A foundational understanding of this compound begins with its fundamental molecular and physical characteristics. These properties are crucial for its handling, application, and the prediction of its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₁Cl | [3][4] |

| Molecular Weight | 316.99 g/mol | [3][4] |

| CAS Number | 42217-02-7 | [3][4] |

| Appearance | Solid at room temperature | [5] |

| Synonyms | Eicosyl Chloride, 1-Chloroicosane | [4][5] |

Table 1: Fundamental Identifiers and Physical State of this compound.

Thermal Properties: Melting and Boiling Points

The phase transition temperatures of this compound are critical parameters that dictate its state under various experimental and processing conditions. As a long-chain aliphatic compound, it exists as a waxy solid at standard temperature and pressure.

Melting Point

The melting point of a waxy solid like this compound is best determined using Differential Scanning Calorimetry (DSC), which provides a highly accurate and reproducible measurement of the temperature at which the substance transitions from a solid to a liquid phase.

Predicted Melting Point: 345.08 K (71.93 °C)[6]

It is important to note that this value is based on the Joback Method of prediction and experimental verification is recommended for critical applications.[6]

The rationale for using DSC lies in its ability to detect the heat flow associated with phase transitions. As the sample is heated at a controlled rate, an endothermic event (heat absorption) is observed at the melting point, which is recorded as a peak in the DSC thermogram.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). A controlled atmosphere is established, typically with a slow purge of an inert gas like nitrogen.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature.

-

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic peak in the heating curve of the thermogram.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

Due to its high molecular weight, this compound has a high boiling point and is susceptible to decomposition at atmospheric pressure. Therefore, its boiling point is typically determined under reduced pressure.

Predicted Normal Boiling Point: 694.43 K (421.28 °C)[6]

This predicted value from the Joback Method highlights the high temperature required for boiling at atmospheric pressure.[6] Experimental determination would necessitate vacuum distillation.

The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid, and it can be adapted for use under reduced pressure. The principle is based on observing the temperature at which the vapor pressure of the liquid equals the external pressure.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube with silicone oil). The apparatus can be connected to a vacuum source to measure the boiling point at a specific reduced pressure.

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Density

The density of this compound in its solid state is an important parameter for packaging, storage, and formulation development. Gas pycnometry is the preferred method for determining the true density of a solid powder, as it excludes the volume of inter-particle voids.

This technique relies on Archimedes' principle of fluid displacement, using an inert gas like helium to measure the volume of the solid material.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound is placed in the sample chamber of the gas pycnometer.

-

Measurement Cycle:

-

The sample chamber is sealed and filled with helium gas to a specific pressure.

-

The gas is then expanded into a second chamber of a known volume.

-

The pressure drop is measured, which allows for the calculation of the volume of the gas displaced by the solid sample.

-

-

Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Caption: Workflow for Density Determination using Gas Pycnometry.

Solubility Profile

The solubility of this compound is a critical factor in its application, particularly in drug formulation and organic synthesis. Following the principle of "like dissolves like," its long, nonpolar alkyl chain dictates its solubility behavior.

General Solubility:

-

Water: Practically insoluble due to its hydrophobic nature.[7]

-

Nonpolar Organic Solvents: Expected to be soluble in solvents such as hexane, toluene, and chloroform.[7][8][9]

-

Polar Organic Solvents: Sparingly soluble in polar solvents like ethanol.[10]

The cloud point method is a visual technique used to determine the saturation solubility of a solid in a solvent at different temperatures.

Methodology:

-

Preparation of Solutions: A series of solutions with known concentrations of this compound in the desired solvent are prepared in sealed, transparent vials.

-

Dissolution: The vials are heated in a controlled-temperature bath until the solid is completely dissolved.

-

Cooling and Observation: The clear solutions are then cooled slowly while being stirred.

-

Cloud Point Determination: The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point. This temperature corresponds to the saturation solubility for that specific concentration.

-

Solubility Curve: By repeating this process for different concentrations, a solubility curve can be generated.

Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. For this compound, this property would be measured in its molten state.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and identification of this compound.

-

Infrared (IR) Spectrum: The IR spectrum of this compound would be characterized by strong C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-Cl stretching vibration typically in the range of 600-800 cm⁻¹.[11]

-

Mass Spectrum (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The NIST WebBook provides mass spectral data for this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show a complex series of signals for the methylene protons of the alkyl chain and a distinct triplet for the protons on the carbon adjacent to the chlorine atom.

-

¹³C NMR: Would display a series of signals for the carbon atoms of the eicosyl chain, with the carbon bonded to the chlorine atom being significantly downfield.

-

Conclusion

This compound possesses a distinct set of physicochemical properties that are a direct consequence of its long aliphatic chain and terminal chloro group. Its solid nature at room temperature, high boiling point, and solubility in nonpolar organic solvents are key considerations for its handling and application. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its properties, ensuring reliable data for researchers and drug development professionals. A thorough understanding of these characteristics is paramount for leveraging the full potential of this compound in the synthesis of advanced materials and novel therapeutic delivery systems.

References

- 1. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. chemeo.com [chemeo.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound [webbook.nist.gov]

An In-Depth Technical Guide to 1-Chloroeicosane: Properties, Synthesis, and Applications in Scientific Research

For Immediate Release

[CITY, STATE] – This technical guide provides a comprehensive overview of 1-Chloroeicosane (CAS Number: 42217-02-7), a long-chain chloroalkane with significant potential as a versatile building block in organic synthesis and as a key component in the development of advanced drug delivery systems. Tailored for researchers, scientists, and professionals in the field of drug development, this document offers in-depth insights into its chemical and physical properties, synthesis methodologies, reactivity, and applications, underpinned by a strong foundation of scientific literature and field-proven insights.

Core Properties of this compound

This compound, also known as eicosyl chloride, is a saturated twenty-carbon chain alkyl halide. Its long aliphatic chain imparts significant hydrophobicity, a characteristic that is increasingly being leveraged in the design of novel therapeutic carriers and specialized chemical intermediates.

| Property | Value | Source(s) |

| CAS Number | 42217-02-7 | [1] |

| Molecular Formula | C20H41Cl | [1] |

| Molecular Weight | 316.99 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity (typical) | >96% (GC) | [2] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding long-chain alcohol, 1-eicosanol. This transformation can be accomplished using various chlorinating agents, with thionyl chloride being a prevalent and effective choice. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is converted into a good leaving group, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of this compound from 1-Eicosanol using Thionyl Chloride

Objective: To synthesize this compound from 1-eicosanol with high purity.

Materials:

-

1-Eicosanol (C20H42O)[3]

-

Thionyl chloride (SOCl2)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, add 1-eicosanol (1 equivalent).

-

Dissolution: Dissolve the 1-eicosanol in anhydrous diethyl ether.

-

Addition of Pyridine: Add a small amount of anhydrous pyridine (catalytic amount) to the reaction mixture.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature. The addition should be controlled to manage the evolution of sulfur dioxide and hydrogen chloride gas.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

As a primary alkyl halide, this compound is an excellent substrate for a variety of nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. The long alkyl chain does not significantly hinder the approach of nucleophiles to the electrophilic carbon atom bonded to the chlorine. This reactivity makes this compound a valuable building block for introducing a C20 alkyl chain into various molecular scaffolds.

Nucleophilic Substitution Reactions

A range of nucleophiles can be employed to displace the chloride, leading to the formation of diverse functional groups. For instance, reaction with sodium azide (NaN3) yields 1-azidoeicosane, a precursor for the synthesis of long-chain primary amines or for use in click chemistry reactions.[4][5] Similarly, alkylation of amines with this compound can be used to synthesize secondary, tertiary, and quaternary ammonium salts, which have applications as surfactants and phase-transfer catalysts.[6][7][8]

Caption: SN2 reaction of this compound.

Applications in Drug Development and Advanced Materials

The unique physicochemical properties of this compound, particularly its long hydrophobic tail, make it a molecule of interest in the pharmaceutical and material sciences.

Lipid Nanoparticle Formulation for Drug Delivery

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[9][10] The formulation of LNPs often includes a cationic or ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid. The long alkyl chains of these components are crucial for the self-assembly and stability of the nanoparticles. This compound can serve as a hydrophobic building block in the synthesis of novel ionizable lipids.[11][12] The eicosyl chain can be incorporated into the lipid structure to modulate the overall lipophilicity of the molecule, which in turn influences the encapsulation efficiency of the therapeutic cargo and the stability of the final LNP formulation.

Caption: Workflow for LNP formulation using this compound.

Surface Modification of Nanoparticles

The surface modification of nanoparticles is a critical strategy for enhancing their stability, biocompatibility, and targeting capabilities in drug delivery systems.[13][14][15][16] this compound can be used to introduce a hydrophobic surface layer on nanoparticles, which can be beneficial for encapsulating lipophilic drugs. Furthermore, the terminal chloride can be displaced by other functional groups to attach targeting ligands or polymers like polyethylene glycol (PEG) for "stealth" properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[17] General handling guidelines for chlorinated hydrocarbons should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable long-chain alkyl halide with a well-defined set of chemical properties and reactivity. Its utility as a hydrophobic building block in organic synthesis, particularly for the development of novel lipids for drug delivery applications, is a promising area of research. This technical guide provides a foundational understanding of this compound for scientists and researchers looking to leverage its properties in their work.

References

- 1. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-Eicosanol | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reaction of Allenyl Esters with Sodium Azide: An Efficient Synthesis of E-Vinyl Azides and Polysubstituted Pyrroles [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. swingle-lab.com [swingle-lab.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. rroij.com [rroij.com]

- 17. Regioselective α-alkylation of benzo-fused cyclic amines via organic photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 1-Chloroeicosane in Organic Solvents

Introduction

1-Chloroeicosane (C₂₀H₄₁Cl) is a long-chain halogenated alkane that finds application in various fields, including organic synthesis and the formulation of specialized industrial products. A thorough understanding of its solubility characteristics in organic solvents is paramount for its effective utilization, enabling researchers, scientists, and drug development professionals to optimize reaction conditions, design efficient purification strategies, and develop stable formulations. This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings, influencing factors, predictive models, and practical experimental methodologies for its determination.

Core Principles of Solubility: A Molecular Perspective

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the equation: ΔG = ΔH_sol - TΔS_sol.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This adage is rooted in the nature of intermolecular forces. Polar solvents, characterized by significant dipole moments and the capacity for hydrogen bonding, tend to dissolve polar solutes. Conversely, nonpolar solvents, dominated by London dispersion forces, are effective at dissolving nonpolar solutes.[2]

This compound possesses a polar carbon-chlorine (C-Cl) bond due to the difference in electronegativity between carbon and chlorine.[3] However, the molecule is predominantly nonpolar due to its long, twenty-carbon alkyl chain. This dual nature dictates its solubility behavior, making it sparingly soluble in highly polar solvents like water but readily soluble in a range of organic solvents.[4][5]

Factors Influencing the Solubility of this compound

Several key factors influence the extent to which this compound dissolves in a given organic solvent:

-

Solvent Polarity: As a largely nonpolar molecule, this compound exhibits greater solubility in nonpolar and weakly polar organic solvents. The energy required to overcome the intermolecular forces within the solid this compound and the solvent is compensated by the formation of new, similar interactions between the solute and solvent molecules.[5][6]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[2][7] An increase in temperature provides the necessary energy to overcome the lattice energy of the solid this compound and disrupt the intermolecular forces of the solvent, facilitating dissolution.

-

Molecular Size and Shape: The large molecular size of this compound can influence its solubility.[2] While the long alkyl chain contributes to its nonpolar character, it also increases the surface area for van der Waals interactions, which must be overcome during dissolution.

-

Intermolecular Forces: The primary intermolecular forces at play in solutions of this compound in organic solvents are London dispersion forces. The strength of these forces depends on the size and shape of the interacting molecules. In solvents where the strength of the dispersion forces is similar to that in pure this compound, good solubility can be expected.[5]

Quantitative and Qualitative Solubility Data

Direct, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on the principles of "like dissolves like" and data for analogous long-chain haloalkanes, a qualitative and predictive summary can be provided. For many nonpolar and moderately polar organic solvents, this compound is expected to be readily soluble or even miscible.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale and Supporting Evidence |

| Hexane | C₆H₁₄ | Nonpolar | High / Miscible | As a nonpolar alkane, hexane is an excellent solvent for the long, nonpolar alkyl chain of this compound.[8][9] |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | High / Miscible | Toluene is a nonpolar aromatic solvent that is miscible with other hydrocarbons and is expected to readily dissolve this compound.[10][11] |

| Chloroform | CHCl₃ | Polar | High / Miscible | Chloroform is a polar solvent that is highly soluble in many organic compounds and is expected to be an effective solvent for this compound.[1][12][13] |

| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble | While polar, acetone can dissolve many organic compounds. The solubility of this compound may be moderate due to the polarity mismatch.[14][15] |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding. The large nonpolar character of this compound will limit its solubility. |

| Water | H₂O | Highly Polar | Insoluble | Due to its predominantly nonpolar nature, this compound is practically insoluble in water.[4][6] The log10 of its water solubility is estimated to be -8.35 mol/L.[3][6] |

Predictive Models for Solubility: The UNIFAC Method

In the absence of extensive experimental data, group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can be employed to predict the solubility of compounds.[16][17] The UNIFAC method estimates activity coefficients in a mixture based on the functional groups present in the molecules.[18][19] By breaking down this compound into its constituent groups (e.g., -CH₃, -CH₂-, -CH₂Cl), it is possible to predict its solubility in various solvents for which UNIFAC parameters are available.[20] This approach is particularly valuable in pharmaceutical and chemical engineering fields for solvent screening and process design.[17]

Experimental Protocols for Solubility Determination

Accurate experimental determination of solubility is crucial for validating predictive models and for practical applications. The following are detailed methodologies for assessing the solubility of a solid compound like this compound in an organic solvent.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed vials or flasks

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial.

-

Ensure there is undissolved solid present to confirm saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrated, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Place the dish in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the this compound. Alternatively, a desiccator can be used for slower evaporation.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, weigh the evaporation dish containing the dried this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Caption: Gravimetric Solubility Determination Workflow.

Protocol 2: Visual Method for Qualitative Solubility Assessment

This is a simpler, qualitative method to quickly assess solubility.

Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Initial Addition:

-

Place a small, known amount of this compound (e.g., 10 mg) into a test tube.

-

-

Solvent Addition:

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

-

Mixing:

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

-

Observation:

-

Visually inspect the mixture.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Sparingly Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Caption: Visual Solubility Assessment Decision Tree.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 42217-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. chemeo.com [chemeo.com]

- 7. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Hexane, 1-chloro- [webbook.nist.gov]

- 10. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Toluene - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Chloroform - Wikipedia [en.wikipedia.org]

- 14. Chloroacetone - Wikipedia [en.wikipedia.org]

- 15. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. UNIFAC - Wikipedia [en.wikipedia.org]

- 17. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 19. scm.com [scm.com]

- 20. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Chloroeicosane: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 1-chloroeicosane (C₂₀H₄₁Cl), a long-chain chloroalkane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to offer a comprehensive characterization of the molecule. The interpretation herein is grounded in established spectroscopic principles and supported by data from authoritative chemical databases.

Molecular Structure and Spectroscopic Overview

This compound is a saturated, linear twenty-carbon chain with a single chlorine atom at the terminal position. Its molecular formula is C₂₀H₄₁Cl, and it has a molecular weight of approximately 316.99 g/mol .[1][2] The structural simplicity of this compound gives rise to predictable yet informative spectroscopic signatures that are crucial for its identification and quality control.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the spectral features and the underlying chemical principles that dictate them.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key insights are derived from the chemical shifts and coupling patterns of the protons and carbons near the electron-withdrawing chlorine atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on carbons alpha and beta to the chlorine, a large unresolved multiplet for the bulk of the methylene protons, and a terminal methyl signal. While a publicly available spectrum for this compound is not directly accessible, data from homologous 1-chloroalkanes such as 1-chlorooctadecane allow for a reliable prediction of the chemical shifts.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm, predicted) | Multiplicity | Integration | Assignment |

| ~3.53 | Triplet (t) | 2H | Cl-CH₂ -R |

| ~1.76 | Quintet (p) | 2H | Cl-CH₂-CH₂ -R |

| ~1.25 | Broad s/m | 34H | -(CH₂ )₁₇- |

| ~0.88 | Triplet (t) | 3H | -CH₃ |

Predicted data based on trends from shorter 1-chloroalkanes in CDCl₃ solvent.[3][4][5][6]

Interpretation:

-

Downfield Triplet (δ ~3.53 ppm): The two protons on the carbon directly bonded to the chlorine (C1) are the most deshielded due to the inductive effect of the electronegative chlorine atom. This signal appears as a triplet because of coupling to the two adjacent protons on C2.

-

Quintet (δ ~1.76 ppm): The protons on the C2 carbon are slightly deshielded and appear as a quintet due to coupling with the two protons on C1 and the two protons on C3.

-

Bulk Methylene Signal (δ ~1.25 ppm): The vast majority of the methylene groups in the long alkyl chain are in a similar chemical environment, resulting in a large, overlapping signal that is typically unresolved.

-

Upfield Triplet (δ ~0.88 ppm): The terminal methyl group protons are the most shielded, appearing furthest upfield as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. Similar to the proton spectrum, the carbons closest to the chlorine atom exhibit the most significant downfield shifts. The spectrum for long-chain n-alkanes shows distinct signals for the carbons near the end of the chain, while the interior carbons often overlap.[7]

Table 2: Estimated ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm, estimated) | Assignment |

| ~45.1 | C l-CH₂-R |

| ~32.6 | Cl-C H₂-R |

| ~31.9 | Interior CH₂ |

| ~29.7 - ~29.1 | Interior CH₂ |

| ~26.8 | Cl-CH₂-CH₂-C H₂-R |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Estimated data based on known shifts for long-chain alkanes and substituent effects of chlorine in CDCl₃ solvent.[7]

Interpretation:

-

C1 (δ ~45.1 ppm): The carbon directly attached to the chlorine is the most deshielded and appears furthest downfield.

-

C2 and C3 (δ ~32.6, ~26.8 ppm): The inductive effect of the chlorine atom extends to the next few carbons, causing them to have distinct chemical shifts.

-

Interior Carbons (δ ~31.9 - ~29.1 ppm): The carbons in the middle of the long chain (approximately C4 to C18) have very similar chemical environments, leading to a cluster of overlapping signals in this region.[7]

-

Terminal Carbons (δ ~22.7, ~14.1 ppm): The last two carbons of the chain (C19 and C20) have distinct, well-resolved signals at the most upfield positions, consistent with a typical alkane chain terminus.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is dominated by absorptions from C-H and C-Cl bonds.

Table 3: Key IR Absorption Bands for this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2962 - 2853 | C-H Stretch (Alkyl) | Strong |

| 1467 | C-H Bend (CH₂ Scissoring) | Medium |

| 728 | C-H Bend (CH₂ Rocking) | Weak |

| 650 - 645 | C-Cl Stretch | Medium |

Data extracted from the NIST Gas-Phase Infrared Database.[1]

Interpretation:

-

C-H Stretching (2962 - 2853 cm⁻¹): The strong, sharp peaks in this region are characteristic of symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methyl and methylene groups.[8]

-

C-H Bending (1467 cm⁻¹ and 728 cm⁻¹): The peak at 1467 cm⁻¹ corresponds to the scissoring deformation of the CH₂ groups. The weaker absorption around 728 cm⁻¹ is indicative of the rocking motion of a long chain of methylene units (four or more).[9]

-

C-Cl Stretching (650 - 645 cm⁻¹): The absorption in this region of the fingerprint district is characteristic of the C-Cl stretching vibration in a primary chloroalkane.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge (m/z) ratio of the ions provides information about the molecular weight and structure.

Caption: Key fragmentation pathways for this compound in EI-MS.

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 316 / 318 | Very Low | [C₂₀H₄₁Cl]⁺˙ (Molecular Ion, M⁺˙) |

| 281 | Low | [C₂₀H₄₁]⁺ (Loss of •Cl) |

| 91 / 93 | Moderate | [C₄H₈Cl]⁺ |

| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

| 49 / 51 | Moderate | [CH₂Cl]⁺ |

Data interpreted from the NIST Mass Spectrum.[2][10]

Interpretation:

-

Molecular Ion (m/z 316/318): The molecular ion peak is expectedly weak for a long-chain alkane.[11] The presence of a pair of peaks separated by 2 m/z units in a roughly 3:1 intensity ratio (M⁺˙ at 316 for ³⁵Cl and M+2 at 318 for ³⁷Cl) is a definitive signature for a monochlorinated compound.

-

Fragmentation Pattern: The spectrum is dominated by a series of alkyl carbocation fragments ([CₙH₂ₙ₊₁]⁺) separated by 14 mass units (-CH₂-). This is a classic pattern for linear alkanes.[12] The most abundant peaks are typically smaller, more stable carbocations like the tert-butyl cation (m/z 57, often the base peak through rearrangement) and the propyl cation (m/z 43).

-

Chlorine-Containing Fragments: Fragments retaining the chlorine atom, such as [CH₂Cl]⁺ (m/z 49/51) from alpha-cleavage and larger fragments like [C₄H₈Cl]⁺ (m/z 91/93), also display the characteristic 3:1 isotopic pattern.

Experimental Methodologies

The data presented in this guide are typically acquired using standard analytical instrumentation and protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[13] The use of a deuterated solvent is crucial to avoid large interfering signals from the solvent itself.[14]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation (Gas Phase): Introduce a small amount of this compound into a gas cell. The cell is then placed in the spectrometer's sample compartment. Gas-phase spectra show sharper, more resolved rotational-vibrational bands compared to liquid or solid states.[15]

-

Sample Preparation (Neat Liquid): If the sample is a low-melting solid or liquid, a thin film can be prepared by placing a drop of the molten sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty gas cell or clean salt plates is recorded first. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum, typically over a range of 4000-400 cm⁻¹.[16]

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification. The GC column temperature is programmed to ramp up, ensuring volatilization of the long-chain compound.

-

Ionization: In the ion source, subject the volatilized sample molecules to electron ionization (EI), typically at 70 eV. This high energy causes ionization and extensive, reproducible fragmentation.[17]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions, and plot their relative abundance as a function of their m/z ratio to generate the mass spectrum.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 1-Chlorooctadecane(3386-33-2) 1H NMR [m.chemicalbook.com]

- 4. 1-Chlorooctadecane | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chlorodecane(1002-69-3) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Chlorododecane(112-52-7) 1H NMR spectrum [chemicalbook.com]

- 7. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 13. youtube.com [youtube.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. On-Line Composition Analysis of Complex Hydrocarbon Streams by Time-Resolved Fourier Transform Infrared Spectroscopy and Ion–Molecule Reaction Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Melting and Boiling Points of 1-Chloroeicosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroeicosane, a long-chain saturated alkyl halide with the chemical formula C₂₀H₄₁Cl, serves as a significant building block in organic synthesis and finds applications in various fields, including the development of novel pharmaceuticals and specialty materials. Its long alkyl chain imparts specific physicochemical properties that are of interest in applications requiring tailored lipophilicity and controlled reactivity. A thorough understanding of its fundamental thermal properties, namely its melting and boiling points, is paramount for its synthesis, purification, handling, and application in further chemical transformations. This guide provides a comprehensive overview of the melting and boiling points of this compound, delving into the theoretical underpinnings, experimental determination methodologies, and factors influencing these critical physical constants.

Physicochemical Properties of this compound

The melting and boiling points of this compound are primarily governed by the intermolecular forces present. As a long-chain, non-polar molecule with a terminal chlorine atom, the dominant intermolecular attractions are van der Waals dispersion forces. The extended carbon chain allows for a large surface area of contact between molecules, leading to significant dispersion forces. The polar carbon-chlorine bond introduces a dipole moment, resulting in dipole-dipole interactions, which also contribute to the overall intermolecular attraction, albeit to a lesser extent than the dispersion forces in such a long-chain molecule.

| Property | Value | Source |

| Melting Point | 71.93 °C (345.08 K) | Calculated (Joback Method)[1] |

| Boiling Point | 421.28 °C (694.43 K) | Calculated (Joback Method)[1] |

It is important to note that the values presented are calculated and experimental verification is recommended for critical applications.

Theoretical Framework: Understanding Melting and Boiling Point Trends

The melting and boiling points of homologous series of 1-chloroalkanes exhibit predictable trends. As the length of the carbon chain increases, the surface area of the molecule also increases. This enhancement in surface area leads to stronger van der Waals dispersion forces between the molecules. Consequently, more energy is required to overcome these forces to transition from a solid to a liquid (melting) or from a liquid to a gas (boiling). Therefore, a general increase in both melting and boiling points is observed with increasing chain length in the 1-chloroalkane series.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of this compound is crucial for its characterization and for ensuring its purity. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, and this endothermic event is detected by the instrument.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of high-purity this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range, and a final isothermal period.

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting peak.

References

An In-depth Technical Guide to 1-Chloroeicosane

This guide provides a comprehensive overview of 1-Chloroeicosane, a long-chain halogenated alkane, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's structural and physicochemical properties, synthesis, reactivity, and analytical characterization, with a focus on its potential applications in the pharmaceutical landscape.

Introduction and Molecular Structure

This compound (C₂₀H₄₁Cl) is a saturated, unbranched chloroalkane consisting of a twenty-carbon chain with a single chlorine atom at the C1 position.[1][2] Its linear formula is CH₃(CH₂)₁₈CH₂Cl. This simple yet defining structure imparts specific chemical characteristics that are of interest in organic synthesis and material science.

The molecule's long aliphatic chain renders it highly non-polar, while the terminal chlorine atom introduces a site of reactivity, making it a useful intermediate for introducing a C20 alkyl group into other molecules.

Molecular Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound are predominantly dictated by its long hydrocarbon tail. These properties are crucial for predicting its behavior in various solvents, reaction conditions, and biological systems.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₁Cl | [1] |

| Molecular Weight | 316.99 g/mol | [1] |

| Appearance | Solid | [7] |

| Melting Point | 36-38 °C (for the parent alkane, eicosane) | [8] |

| Boiling Point | 343.1 °C (for the parent alkane, eicosane) | [8] |

| Density | 0.7886 g/cm³ at 20 °C (for the parent alkane, eicosane) | [9] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [8] |

| InChI Key | AFGNVSCTEXUEJE-UHFFFAOYSA-N | [1] |

Note: Some physical properties are referenced from its parent alkane, eicosane, due to the limited availability of specific experimental data for this compound.

Synthesis and Reactivity

3.1. General Synthesis Pathway

This compound is typically synthesized from its corresponding alcohol, 1-eicosanol. A common and efficient method is the reaction of 1-eicosanol with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl). The use of thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification.

Conceptual Synthesis Workflow:

Caption: Synthesis of this compound from 1-Eicosanol.

3.2. Key Reactions and Mechanistic Insights

As a primary alkyl halide, this compound readily undergoes nucleophilic substitution reactions (SN2). The chlorine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.

Examples of Nucleophilic Substitution Reactions:

-

Formation of Ethers (Williamson Ether Synthesis): Reaction with an alkoxide (RO⁻) yields an eicosyl ether.

-

Formation of Amines: Reaction with ammonia or primary/secondary amines can be used to synthesize long-chain amines.

-

Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.

-

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent forms the corresponding Grignard reagent, eicosylmagnesium chloride, a powerful carbon nucleophile.

Experimental Protocol: Grignard Reagent Formation

-

Preparation: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: A small amount of a solution of this compound in anhydrous diethyl ether or THF is added to the magnesium. The reaction may be initiated by gentle heating or the addition of a small crystal of iodine.

-

Addition: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is typically refluxed for an additional period to ensure complete reaction. The resulting grey solution of the Grignard reagent is then ready for use in subsequent synthetic steps.

Applications in Drug Development and Research

The long alkyl chain of this compound makes it a valuable building block for the synthesis of lipophilic molecules. In drug development, modifying a pharmacologically active compound with a long alkyl chain can significantly alter its pharmacokinetic properties, such as:

-

Increased Lipophilicity: Enhancing the ability of a drug to cross cell membranes.

-

Prolonged Half-life: The bulky alkyl group can sterically hinder metabolic enzymes, slowing down the drug's degradation.

-

Targeting Lipid-rich Environments: Facilitating the accumulation of a drug in adipose tissue or the lipid bilayers of cells.

While direct applications of this compound in marketed drugs are not widespread, it serves as a model compound and a starting material for the synthesis of various research probes and potential therapeutic agents.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

5.1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is characterized by a triplet corresponding to the -CH₂Cl protons at approximately 3.5 ppm, a large signal from the -(CH₂)₁₈- methylene groups around 1.2-1.4 ppm, and a triplet from the terminal methyl group around 0.9 ppm.

-

¹³C NMR: The carbon spectrum shows a distinct signal for the carbon attached to the chlorine atom (C-Cl) at a downfield chemical shift, with the remaining methylene and methyl carbons appearing in the upfield aliphatic region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio). Fragmentation patterns typically involve the loss of HCl and cleavage of the alkyl chain.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-Cl stretching vibration in the fingerprint region.[10]

5.2. Chromatographic Techniques

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for assessing the purity of this compound. The retention index is a key parameter for its identification.[1]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for purity analysis, particularly for less volatile derivatives of this compound.

Data Visualization: Analytical Workflow

Caption: General workflow for the synthesis and analysis of this compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance.[5][7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]

Conclusion

This compound is a versatile long-chain alkyl halide with significant potential as a synthetic intermediate in various fields, including drug development. Its straightforward synthesis and predictable reactivity make it a valuable tool for introducing lipophilicity and modulating the physicochemical properties of target molecules. A thorough understanding of its properties, handling requirements, and analytical characterization is essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 42217-02-7 [chemicalbook.com]

- 7. This compound | 42217-02-7 [sigmaaldrich.com]

- 8. Eicosane - Wikipedia [en.wikipedia.org]

- 9. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

Unlocking the Potential of 1-Chloroeicosane: A Technical Guide for Researchers

Introduction: Beyond a Simple Alkyl Halide

1-Chloroeicosane (C₂₀H₄₁Cl), a long-chain saturated chloroalkane, presents itself as a versatile and often underutilized building block in modern chemical research. While its primary identity is that of a simple alkyl halide, its twenty-carbon chain imparts unique physicochemical properties that open doors to a diverse range of applications, from the synthesis of functional surfactants and advanced materials to the development of sophisticated drug delivery systems. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential research applications of this compound, complete with actionable protocols and the scientific rationale behind them.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in any synthetic or formulation strategy. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Unit | Reference(s) |

| CAS Number | 42217-02-7 | - | [1] |

| Molecular Formula | C₂₀H₄₁Cl | - | [2][3] |

| Molecular Weight | 316.99 | g/mol | [4] |

| Appearance | Solid | - | [5] |

| Melting Point | 37.6 | °C | [4] |

| Boiling Point | 407.35 (estimated) | °C | [4] |

| Purity | Typically ≥96% (GC) | % | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | - | |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | - | [5] |

Part 1: The Synthetic Versatility of this compound

The reactivity of this compound is primarily centered around the single chlorine atom, which serves as a leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups at the terminus of the C20 alkyl chain, paving the way for the synthesis of a wide array of functionalized long-chain molecules.

Synthesis of Quaternary Ammonium Compounds: Crafting Cationic Surfactants

The long hydrophobic eicosyl chain makes this compound an ideal precursor for the synthesis of cationic surfactants, specifically quaternary ammonium compounds (QACs).[7][8] These molecules, possessing a positively charged head group and a long lipophilic tail, are of significant interest as antimicrobial agents, phase transfer catalysts, and components in drug delivery systems.[9][10][11]

Reaction Principle: The synthesis of N,N,N-trimethyl-1-icosanaminium chloride (a C20 QAC) from this compound is a classic example of a nucleophilic substitution reaction (specifically, an SN2 reaction), where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom bonded to the chlorine.[12][13]

Synthesis of a C20 Quaternary Ammonium Compound (QAC).

Detailed Experimental Protocol: Synthesis of N,N,N-trimethyl-1-icosanaminium chloride

This protocol is adapted from general procedures for the synthesis of quaternary ammonium salts from alkyl halides.[14][15]

-

Materials:

-

This compound (1 equivalent)

-

Trimethylamine (≥ 3 equivalents, as a solution in a suitable solvent like ethanol or as a condensed gas)

-

A polar aprotic solvent such as Acetonitrile or N,N-Dimethylformamide (DMF)

-

Anhydrous ether (for washing)

-

High-pressure reaction vessel (if using gaseous trimethylamine) or a round-bottom flask with a reflux condenser.

-

-

Procedure:

-

In a suitable reaction vessel, dissolve this compound in the chosen polar aprotic solvent.

-